molecular formula C10H18O2 B6152050 3-(cyclopentyloxy)-2,2-dimethylpropanal CAS No. 38216-91-0

3-(cyclopentyloxy)-2,2-dimethylpropanal

Cat. No.: B6152050
CAS No.: 38216-91-0
M. Wt: 170.2
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Description

Chemical Structure and Properties
3-(Cyclopentyloxy)-2,2-dimethylpropanal (CAS: 38216-91-0) is an organic compound with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol (Figure 1). Its structure features a cyclopentyl ether group (-O-cyclopentane) and an aldehyde functional group (-CHO) attached to a 2,2-dimethylpropanal backbone. The compound is primarily used as a synthetic intermediate in organic chemistry and pharmaceutical research due to its reactive aldehyde group and steric properties imparted by the cyclopentyloxy substituent .

Synthesis and Characterization Synthesis typically involves coupling a cyclopentanol derivative with a propanal precursor under catalytic conditions. Analytical techniques such as NMR spectroscopy, mass spectrometry, and chromatography are critical for confirming purity and structural integrity .

Properties

CAS No.

38216-91-0

Molecular Formula

C10H18O2

Molecular Weight

170.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopentyloxy)-2,2-dimethylpropanal typically involves the reaction of cyclopentanol with 2,2-dimethylpropanal under specific conditions. One common method includes the use of an acid catalyst to facilitate the formation of the ether bond between the cyclopentanol and the aldehyde group of 2,2-dimethylpropanal. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(cyclopentyloxy)-2,2-dimethylpropanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The cyclopentyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 3-(cyclopentyloxy)-2,2-dimethylpropanoic acid.

    Reduction: 3-(cyclopentyloxy)-2,2-dimethylpropanol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

3-(cyclopentyloxy)-2,2-dimethylpropanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(cyclopentyloxy)-2,2-dimethylpropanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopentyloxy group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The reactivity, biological activity, and applications of 3-(cyclopentyloxy)-2,2-dimethylpropanal are influenced by its unique structural features. Below is a comparative analysis with structurally related compounds:

Compound Name Structural Features Key Reactivity/Biological Activity Applications References
This compound Cyclopentyloxy, aldehyde Aldehyde reactions (e.g., condensations) Synthetic intermediate
3-Cyclopropyl-2,2-dimethylpropanal Cyclopropyl, aldehyde Enzyme modulation Biomedical research
3-(3-Fluorophenyl)-2,2-dimethylpropanal Fluorophenyl, aldehyde Enhanced binding affinity (electronegativity) Medicinal chemistry
3-(3-Chloropyridin-4-yl)-2,2-dimethylpropanal Chloropyridine, aldehyde Antimicrobial activity Drug discovery
3-Cyclohexyl-2,2-dimethylpropanenitrile Cyclohexyl, nitrile Nucleophilic substitutions Organic synthesis

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The cyclopentyl group increases lipophilicity compared to smaller rings (e.g., cyclopropyl) but reduces it relative to aromatic systems (e.g., fluorophenyl), affecting membrane permeability and metabolic stability .
  • Stability : Aldehydes are generally prone to oxidation, but the steric bulk of the 2,2-dimethylpropanal backbone may stabilize the compound compared to less hindered analogs .

Data Tables

Table 1: Physicochemical Properties

Property This compound 3-Cyclopropyl-2,2-dimethylpropanal 3-(3-Fluorophenyl)-2,2-dimethylpropanal
Molecular Weight (g/mol) 170.25 154.20 182.23
Functional Groups Aldehyde, ether Aldehyde, cyclopropyl Aldehyde, fluorophenyl
LogP (Predicted) 2.1 1.8 2.5
Key Applications Synthetic intermediate Enzyme studies Drug discovery

Table 2: Reaction Pathways

Reaction Type This compound 3-Cyclohexyl-2,2-dimethylpropanenitrile
Nucleophilic Addition High (aldehyde reactivity) Low (nitrile stability)
Oxidation Forms carboxylic acid Forms amide or ketone
Coupling Reactions Suzuki-Miyaura (limited) Ullmann (CN group participation)

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